

Enantioselective Synthesis of 5-(Hydroxymethyl)piperidin-2-one: An Application Note

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782

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Abstract

This application note provides a detailed protocol for the enantioselective synthesis of **5-(hydroxymethyl)piperidin-2-one**, a valuable chiral building block for pharmaceutical and medicinal chemistry research. The presented strategy is adapted from a robust methodology utilizing a Sharpless Asymmetric Dihydroxylation (AD) as the key stereochemistry-defining step. This approach offers access to both enantiomers of the target molecule with high enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for the preparation of this important chiral intermediate.

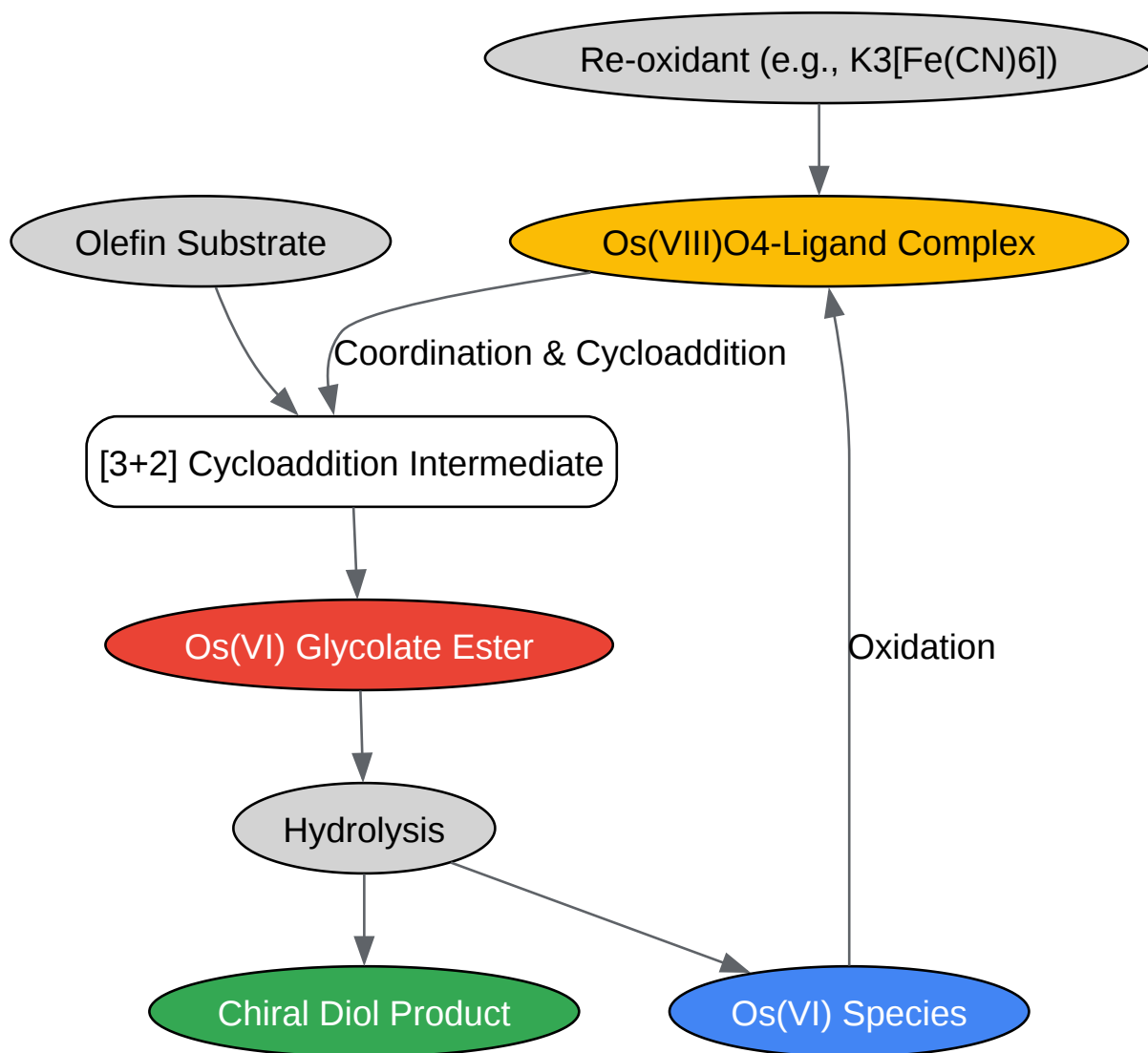
Introduction

The piperidin-2-one scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. The introduction of a stereocenter, particularly a hydroxymethyl group at the 5-position, generates a chiral building block of significant interest in drug discovery. The enantiomers of **5-(hydroxymethyl)piperidin-2-one** can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications, including central nervous system modulators.^[1] The precise control of stereochemistry is often crucial for desired biological activity and minimizing off-target effects.^[2]

While various methods exist for the synthesis of substituted piperidines, this application note details a practical and highly adaptable approach for the enantioselective synthesis of **5-(hydroxymethyl)piperidin-2-one**. The core of this strategy is the Sharpless Asymmetric Dihydroxylation (AD) of a suitable olefinic precursor. This powerful transformation allows for the predictable and efficient installation of a diol with high enantiomeric excess (e.e.). Subsequent chemical transformations then yield the desired chiral lactam. This methodology is based on the successful synthesis of the analogous 6-(hydroxymethyl)piperidin-2-one, demonstrating its potential for broader applications.^{[3][4]}

Overall Synthetic Strategy

The enantioselective synthesis of **5-(hydroxymethyl)piperidin-2-one** is accomplished through a multi-step sequence, as illustrated in the workflow diagram below. The key step is the asymmetric dihydroxylation of an unsaturated ester, which sets the absolute stereochemistry of the final product.



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